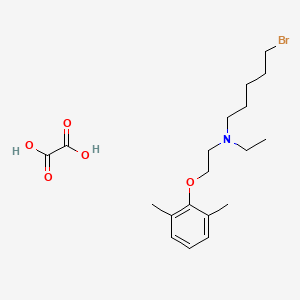
1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is a chemical compound with the molecular formula C17-H28-Br-N-O.C2-H2-O4 and a molecular weight of 432.41 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves several stepsThe final step involves the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of bromine, ethylating agents, and xylyloxy compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethyl-1-pentanamine
- 5-Bromo-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine
Uniqueness
1-Pentylamine, 5-bromo-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2-(2,6-xylyloxy)ethyl group and the oxalate salt form differentiates it from other similar compounds, making it valuable for specific applications .
Properties
CAS No. |
42055-00-5 |
|---|---|
Molecular Formula |
C19H30BrNO5 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H28BrNO.C2H2O4/c1-4-19(12-7-5-6-11-18)13-14-20-17-15(2)9-8-10-16(17)3;3-1(4)2(5)6/h8-10H,4-7,11-14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
DKPHQPOYNSZPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCBr)CCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















